Deoxyarbutin

Description

Properties

IUPAC Name |

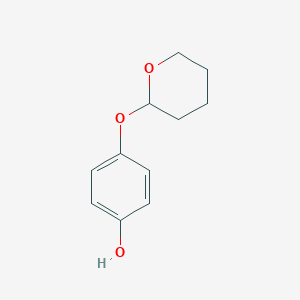

4-(oxan-2-yloxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBCWCDNXDKFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968728 | |

| Record name | 4-[(Oxan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53936-56-4 | |

| Record name | Tetrahydropyranyloxy phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053936564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Oxan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-2-yloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPYRANYLOXY PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG969BY5EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxyarbutin: A Technical Guide to its Tyrosinase Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and kinetics of tyrosinase inhibition by deoxyarbutin (dA). This compound, a synthetic hydroquinone (B1673460) derivative, has emerged as a potent and safer alternative to existing skin-lightening agents due to its effective and reversible inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This document consolidates key kinetic data, details experimental methodologies, and visualizes the underlying biochemical pathways to support further research and development in dermatology and cosmetology.

Core Mechanism: Competitive Inhibition of Tyrosinase

This compound functions as a direct and reversible inhibitor of tyrosinase.[1] Its inhibitory action targets both the monophenolase (tyrosine hydroxylase) and diphenolase (DOPA oxidase) activities of the enzyme, thereby dose-dependently hindering melanin production in melanocytes.[1][2]

Kinetic studies, particularly those employing Lineweaver-Burk plot analysis, have consistently characterized this compound as a competitive inhibitor of tyrosinase when tyrosine is the substrate.[1] This mode of inhibition signifies that this compound shares structural homology with the natural substrate, tyrosine, allowing it to bind to the active site of the enzyme.[3] By occupying the active site, this compound prevents the binding of tyrosine, thus halting the catalytic conversion to L-DOPA and subsequent melanin formation. In competitive inhibition, the maximum reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km) increases in the presence of the inhibitor.[4]

Interestingly, while being a potent inhibitor, some studies suggest that this compound can also act as a substrate for tyrosinase, albeit a poor one.[5] Oxytyrosinase can hydroxylate this compound to form an o-diphenol, which is then oxidized to a quinone.[5] However, the release of this o-diphenol product is significantly slower compared to that of the natural substrate's product, contributing to the overall inhibitory effect.[5]

Quantitative Kinetic Data

The potency of this compound as a tyrosinase inhibitor has been quantified through various studies, primarily using mushroom tyrosinase. The following table summarizes the key kinetic parameters, Inhibition Constant (Ki) and Half-Maximal Inhibitory Concentration (IC50), in comparison to other well-known tyrosinase inhibitors.

| Compound | Enzyme Source | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) | Reference(s) |

| This compound | Mushroom Tyrosinase | L-Tyrosine | Competitive | 21.6 | 17.5 | [1] |

| This compound | Mushroom Tyrosinase | L-DOPA | Competitive | - | >8000 (did not reach 50% inhibition) | [4] |

| This compound | - | - | - | - | 17.5 ± 0.5 | [6] |

| Hydroquinone | Mushroom Tyrosinase | L-Tyrosine | Competitive | 10-fold higher than dA | 73.7 ± 9.1 | [3][6] |

| Arbutin | Mushroom Tyrosinase | L-Tyrosine | Competitive | 350-fold higher than dA | - | [3] |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | - | - | 121 ± 5 | [4] |

Note: The inhibitory effect of this compound on the diphenolase activity (using L-DOPA as a substrate) is significantly weaker than on the monophenolase activity (using L-Tyrosine as a substrate).[4]

Experimental Protocols

The following section details a standard methodology for determining the tyrosinase inhibitory activity and kinetics of this compound.

Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of an inhibitor to reduce the enzymatic conversion of a substrate (L-DOPA or L-Tyrosine) to dopachrome, which can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

L-Tyrosine

-

This compound

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader capable of reading absorbance at ~475-490 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare stock solutions of L-DOPA and L-Tyrosine in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.

-

-

Assay Protocol (for L-DOPA as substrate):

-

In a 96-well plate, add a defined volume of phosphate buffer.

-

Add a specific volume of the this compound solution at various concentrations to the wells.

-

Add a defined volume of the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37°C).

-

Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

-

Immediately measure the absorbance of the reaction mixture at ~475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kinetic Analysis using Lineweaver-Burk Plot

To determine the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed.

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of the substrate (L-Tyrosine) in the absence and presence of different fixed concentrations of this compound.

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.

Interpretation:

-

For competitive inhibition , the lines for the different inhibitor concentrations will intersect on the y-axis (1/Vmax will be the same), but will have different x-intercepts (-1/Km will increase with increasing inhibitor concentration).

Visualizations

Logical Flow of Tyrosinase Inhibition and Kinetic Analysis

Caption: Experimental workflow for kinetic analysis.

Competitive Inhibition Mechanism of this compound

Caption: this compound competes with Tyrosine for the active site.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

Deoxyarbutin: A Technical Guide to Synthesis, Characterization, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deoxyarbutin (4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol), a potent tyrosinase inhibitor and skin-lightening agent. This compound, a synthetic derivative of the naturally occurring arbutin, has garnered significant interest in dermatological and cosmetic research due to its enhanced efficacy and improved safety profile compared to parent compounds like hydroquinone (B1673460) and arbutin.[1][2] This document details the synthesis procedures, comprehensive characterization methodologies, and the mechanism of action of this compound, serving as a valuable resource for researchers in the field.

Physicochemical and Biological Properties

This compound is a white crystalline powder. Its chemical and biological properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(oxan-2-yloxy)phenol | |

| Synonyms | D-Arbutin, 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol | [1] |

| CAS Number | 53936-56-4 | [3] |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Solubility | Soluble in ethanol (B145695) (~25 mg/ml), DMSO (~10 mg/ml), and DMF (~10 mg/ml). Sparingly soluble in aqueous buffers. | [4] |

| UV Maximum Absorbance (λmax) | 225 nm, 289 nm | [4] |

Table 2: Biological Activity of this compound

| Parameter | Value | Notes | Reference |

| Target Enzyme | Tyrosinase | Key enzyme in melanin (B1238610) synthesis | [1][5] |

| Mechanism of Action | Competitive Inhibitor | Competes with tyrosine for the active site of tyrosinase | [5] |

| IC₅₀ (Mushroom Tyrosinase) | 17.5 µM | [4] | |

| Ki (Mushroom Tyrosinase) | 10-fold lower than hydroquinone, 350-fold lower than arbutin | [6][7] | |

| Effect on Melanocytes | Reduces melanin content | Inhibits melanin synthesis in intact melanocytes | [4][5] |

| Cytotoxicity | Less cytotoxic than hydroquinone | Allows for higher cell viability at effective concentrations | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the etherification of hydroquinone. Two primary synthetic routes are described below: a one-step direct etherification and a multi-step synthesis involving protection and deprotection steps.

One-Step Synthesis: Direct Etherification of Hydroquinone

This method involves the direct reaction of hydroquinone with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalyst.

Caption: One-Step Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroquinone and 3,4-dihydropyran in a suitable solvent such as acetone.

-

Catalyst Addition: Slowly add the catalyst, for example, ferric sulfate (B86663) (Fe₂(SO₄)₃·xH₂O), to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Multi-Step Synthesis

This approach involves the protection of one hydroxyl group of hydroquinone, followed by etherification of the unprotected hydroxyl group, and subsequent deprotection to yield this compound. This method can offer better control over side reactions.

Caption: Multi-Step Synthesis of this compound.

Experimental Protocol:

-

Step 1: Monobenzyl Etherification of Hydroquinone:

-

React hydroquinone with benzyl (B1604629) chloride in the presence of a base to form hydroquinone monobenzyl ether.

-

The reaction can be carried out at approximately 75°C for 3 hours.[1]

-

-

Step 2: Tetrahydropyran Etherification:

-

React the hydroquinone monobenzyl ether with 3,4-dihydro-2H-pyran (DHP) using pyridinium (B92312) p-toluenesulfonate (PPTS) as a catalyst.

-

This reaction is typically performed at around 30°C for 5 hours.[1]

-

-

Step 3: Debenzylation by Catalytic Hydrogenation:

-

Remove the benzyl protecting group via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

This deprotection step is usually conducted at approximately 30°C for 24 hours.[1]

-

-

Purification: The final product is purified by recrystallization or column chromatography.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Caption: Experimental Workflow for this compound Characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for stability studies.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 280 nm, which allows for the simultaneous detection of this compound and its potential degradation product, hydroquinone.[9]

-

Retention Times: Under these conditions, hydroquinone typically elutes earlier (e.g., ~3.32 min) than this compound (e.g., ~8.45 min).[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to confirm the identity of this compound by identifying its characteristic absorption maxima.

Experimental Protocol:

-

Solvent: A solution of this compound is prepared in a suitable solvent, such as deionized distilled water with a co-solvent like propylene (B89431) glycol to aid dissolution.

-

Wavelength Scan: The absorbance spectrum is recorded over a range of 200-400 nm.

-

Expected Result: this compound exhibits two maximum absorbance peaks at approximately 232 nm and 283 nm.[9]

Mechanism of Action: Tyrosinase Inhibition

This compound functions as a skin-lightening agent by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Possesses a Potent Skin-Lightening Capacity with No Discernible Cytotoxicity against Melanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and catalyst-free synthesis of this compound in continuous-flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. WO2017062029A1 - Anhydrous depigmenting compositions comprising phenolic compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Photostability of Deoxyarbutin: A Technical Guide for Formulation Development

Executive Summary

Deoxyarbutin (4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol), a synthetic derivative of arbutin (B1665170), is a highly potent tyrosinase inhibitor valued for its significant skin-lightening capabilities.[1][2] Despite its efficacy, which surpasses that of arbutin and hydroquinone (B1673460), its widespread application in cosmetic and pharmaceutical formulations is hindered by its inherent instability.[1] this compound is particularly susceptible to degradation under the influence of light (photolability) and heat (thermolability), especially within aqueous environments.[3][4][5] This degradation primarily yields hydroquinone, a compound with known cytotoxic effects and regulatory restrictions, posing significant challenges for product safety, stability, and shelf-life.[5][6]

This technical guide provides a comprehensive analysis of the photostability of this compound in various solvents and formulation systems. It consolidates quantitative data from key studies, outlines detailed experimental protocols for assessing photostability in accordance with industry standards, and explores strategies to mitigate degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation of products containing this compound.

The Challenge: this compound's Photodegradation

The core instability of this compound stems from the susceptibility of its ether linkage to cleavage when exposed to ultraviolet (UV) radiation. This process is significantly more pronounced compared to its parent compound, arbutin, whose glucose moiety appears to confer a degree of photoprotection that this compound's tetrahydro-2H-pyran group does not provide.[6]

Upon exposure to UV energy, particularly in an aqueous medium, the molecule cleaves, leading to the formation of hydroquinone and other byproducts.[6][7] This not only results in a loss of efficacy as the active ingredient degrades but also introduces safety concerns due to the accumulation of hydroquinone.[8]

Caption: Photodegradation pathway of this compound.

Impact of Solvents and Formulations on Photostability

The choice of solvent system is the most critical factor governing the stability of this compound.

Aqueous Solutions: A High-Risk Environment

Aqueous solutions represent the most challenging environment for this compound stability. Multiple studies confirm that it is highly photolabile in water.[4][6] Research has shown that upon exposure to UV radiation, the concentration of this compound in an aqueous solution can decline to undetectable levels within a few hours.[6] This rapid degradation is accompanied by a significant increase in hydroquinone concentration.

Table 1: Photodegradation of this compound in Aqueous Solution Under UV Radiation

| Irradiation Time (Hours) | Remaining this compound (%) | Hydroquinone Accumulation (%) |

|---|---|---|

| 0 | 100% | 0% |

| 2 | ~8.5% | Not specified |

| 3 | Non-detectable | ~56.2% (Peak) |

| 12 | Non-detectable | Non-detectable* |

*Source: Yang et al., 2013.[6] The study noted that UV radiation also destroyed the hydroquinone produced, leading to its eventual decrease after peaking at 3 hours.[6]

Anhydrous Systems: A Path to Stabilization

To overcome the instability in water, anhydrous (water-free) formulations have been developed and show a dramatic improvement in this compound stability.[3][5] Systems such as polyol-in-silicone emulsions provide a protective environment that significantly slows the rate of degradation.

Table 2: Stability of this compound in Hydrous vs. Anhydrous Emulsions at 25°C

| Formulation Type | Storage Time | Remaining this compound (%) |

|---|---|---|

| Hydrous Emulsion (H-1) | 98 Days | 26.49 ± 4.51% |

| Hydrous Emulsion (H-2) | 98 Days | 40.28 ± 3.07% |

| Anhydrous Emulsion (anH-1) | 98 Days | 76.86 ± 4.11% |

| Anhydrous Emulsion (anH-2) | 98 Days | 87.29 ± 4.63% |

*Source: Lin et al., as presented in a 2020 review.[3]

Influence of pH

The stability of this compound is also pH-dependent. Formulations should be optimized to maintain a pH in the range of 5.0-5.8 for maximal stability.[9] Acidic aqueous solutions (pH < 7) are known to accelerate degradation and the corresponding formation of hydroquinone.[9]

Experimental Protocols for Photostability Testing

Standardized photostability testing is essential to evaluate the stability of this compound in a given formulation and to ensure product safety and efficacy. The internationally recognized guideline for this is the ICH Q1B.[10][11][12]

Caption: Experimental workflow for photostability testing.

Sample Preparation

-

Test Samples: Prepare the this compound solution or final product formulation to be tested.

-

Containers: Place the samples in chemically inert and transparent containers (e.g., quartz or borosilicate glass).[11]

-

Dark Control: Prepare an identical set of samples but wrap them securely in aluminum foil to protect them completely from light. These dark controls are placed alongside the test samples during exposure and are used to distinguish between photodegradation and thermal degradation.[13][14]

Light Exposure Conditions (ICH Q1B Option 2)

The confirmatory testing protocol requires exposing samples to a broad-spectrum light source to simulate real-world conditions.[10][11]

-

Total Illumination: Not less than 1.2 million lux hours.[11][12]

-

Integrated Near UV Energy: Not less than 200 watt-hours per square meter.[11][12]

-

Light Source: A combination of a cool white fluorescent lamp (output similar to ISO 10977) and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm (peak emission between 350-370 nm).[11]

-

Duration: Testing typically takes 7-10 business days to achieve the required exposure levels in a calibrated photostability chamber.[10]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for quantifying this compound and its primary degradant, hydroquinone.[1][7]

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol (B129727) and water, typically in a 60:40 (v/v) ratio.[7][15]

-

Detection Wavelength: 280 nm is effective for the simultaneous detection of both this compound and hydroquinone.[7][16]

-

Quantification: The concentration of each compound is determined by comparing the peak area from the sample chromatogram to a standard curve generated from solutions of known concentrations. The results from the light-exposed samples are then compared to the dark controls to specifically quantify the extent of photodegradation.

Conclusion and Recommendations

The potent skin-lightening agent this compound is highly susceptible to photodegradation, particularly in aqueous solutions, where it rapidly converts to hydroquinone. This inherent instability is a critical limiting factor in its use.

-

Avoid Aqueous Systems: Whenever possible, aqueous solvents should be avoided as the primary vehicle for this compound.

-

Utilize Anhydrous Formulations: Anhydrous systems, such as silicone-based emulsions, have demonstrated vastly superior stability and are the recommended approach for formulating with this compound.[3][5]

-

Control pH: The pH of any formulation must be strictly controlled and maintained within an optimal range of 5.0-5.8 to minimize degradation.[9]

-

Incorporate UV Absorbers with Caution: While UV absorbers like benzophenone-4 may offer marginal protection, they have not been shown to be sufficient to stabilize this compound in highly unstable systems.[4][6] Their use should be considered as a secondary, not primary, stabilization strategy.

-

Implement Rigorous Photostability Testing: All formulations containing this compound must undergo rigorous photostability testing according to ICH Q1B guidelines to ensure product integrity, safety, and shelf-life.[11][12]

References

- 1. Determination of the thermodegradation of this compound in aqueous solution by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Possesses a Potent Skin-Lightening Capacity with No Discernible Cytotoxicity against Melanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study on the photostability of arbutin and deoxy arbutin: sensitivity to ultraviolet radiation and enhanced photostability by the water-soluble sunscreen, benzophenone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | The Formulator Shop [theformulatorshop.com]

- 10. certified-laboratories.com [certified-laboratories.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. microchemlab.com [microchemlab.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Deoxyarbutin's Impact on Melanogenesis: A Technical Guide to its Effects on Pathway Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the depigmenting effects of deoxyarbutin, with a specific focus on its interaction with key proteins in the melanogenesis pathway. This compound (4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol), a synthetic analog of arbutin (B1665170), has emerged as a potent and safer alternative to other skin-lightening agents due to its targeted inhibition of melanin (B1238610) synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways and experimental workflows to offer a comprehensive resource for researchers in dermatology, cosmetology, and pharmacology.

Core Mechanism of Action: Potent and Reversible Tyrosinase Inhibition

This compound's primary mechanism of action is the direct, competitive, and reversible inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1] By acting as a substrate analog, this compound binds to the active site of tyrosinase, effectively blocking the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This inhibition occurs at a post-translational level, directly impacting the enzyme's catalytic function.[1]

Quantitative Analysis of Tyrosinase Inhibition

This compound exhibits significantly greater inhibitory potency against tyrosinase compared to hydroquinone (B1673460) and its parent compound, arbutin. The following table summarizes the key inhibitory constants.

| Compound | Inhibition Constant (Ki) vs. Mushroom Tyrosinase | IC50 vs. Mushroom Tyrosinase |

| This compound | 10-fold lower than Hydroquinone, 350-fold lower than Arbutin[2] | 17.5 ± 0.5 µM[3] |

| Hydroquinone | - | 73.7 ± 9.1 µM[3] |

| Arbutin | - | - |

Note: Specific Ki values for hydroquinone and arbutin were not consistently available in the searched literature.

Experimental Protocol: In Vitro Tyrosinase Activity Assay

This protocol outlines a standard method for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound in phosphate buffer.

-

In a 96-well plate or cuvette, mix the tyrosinase solution with the different concentrations of this compound and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37°C).

-

Initiate the enzymatic reaction by adding L-DOPA as the substrate.

-

Immediately measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm at regular intervals.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of tyrosinase inhibition is calculated using the formula: (Control Rate - Sample Rate) / Control Rate * 100.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic analysis (determining Ki), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). Data is then analyzed using Lineweaver-Burk plots.[1]

Cellular Effects: Reduction of Melanin Content

The potent inhibition of tyrosinase by this compound translates to a significant reduction in melanin synthesis in cellular models, such as B16F10 mouse melanoma cells.

Quantitative Analysis of Melanin Content Reduction

Studies have demonstrated a dose-dependent decrease in melanin content in B16F10 cells upon treatment with this compound. While specific percentages vary between studies, a notable suppression of melanin production is consistently observed. For instance, one study showed that this compound treatment clearly suppressed melanin production in B16F10 melanoma cells.[4] Another study highlighted that microemulsions containing this compound markedly improved its anti-melanogenesis activity, with one formulation reducing melanin content to approximately 50% of the blank.[5]

| Cell Line | This compound Concentration | Incubation Time | Result |

| B16F10 | 100 µM | 24 hours | Clear suppression of melanin production[4] |

| B16F10 | Varies (encapsulated) | 24 hours | Up to ~50% reduction in melanin content[5] |

Experimental Protocol: Melanin Content Assay in B16F10 Cells

This protocol describes a common method to quantify melanin content in cultured B16F10 cells treated with this compound.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH with 10% DMSO

-

Spectrophotometer (plate reader)

Procedure:

-

Seed B16F10 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours). A positive control (e.g., kojic acid) and a vehicle control (e.g., DMSO) should be included.

-

After treatment, wash the cells with PBS and harvest them by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours.[4][6]

-

Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.[4][7]

-

The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Impact on Other Melanogenesis-Related Proteins: An Indirect Effect

While the primary target of this compound is tyrosinase, its activity can indirectly influence the melanogenesis pathway at multiple points. The key regulator of melanogenesis is the Microphthalmia-associated Transcription Factor (MITF), which controls the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).

Currently, there is limited direct evidence from the searched literature detailing the effect of this compound on the protein expression levels of MITF, TRP-1, and TRP-2. However, based on the established signaling cascade, it is plausible that the cellular response to reduced tyrosinase activity and melanin production could involve feedback mechanisms that modulate MITF and its downstream targets. Further research is required to elucidate these potential secondary effects.

Experimental Protocol: Western Blot Analysis of Melanogenesis Proteins

This generalized protocol can be adapted to investigate the effects of this compound on the expression of MITF, TYR, TRP-1, and TRP-2 in melanocytes.

Materials:

-

Melanocyte cell line (e.g., B16F10 or human melanocytes)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MITF, TYR, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture and treat melanocytes with this compound as described in the melanin content assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizing the Molecular Interactions and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the core signaling pathway and experimental workflows.

Caption: The Melanogenesis Signaling Pathway and the inhibitory action of this compound on Tyrosinase.

Caption: Experimental workflow for assessing the effects of this compound on melanogenesis.

Conclusion

This compound is a potent inhibitor of melanogenesis, primarily through its direct and reversible competitive inhibition of tyrosinase. This leads to a significant reduction in melanin synthesis in cellular models. While its direct effects on other melanogenesis-related proteins such as MITF, TRP-1, and TRP-2 are not yet fully elucidated, its targeted action on the key enzyme of the pathway makes it a promising candidate for the development of novel depigmenting agents. The experimental protocols and data presented in this guide provide a solid foundation for further research into the comprehensive molecular effects of this compound and its potential applications in dermatology and cosmetology.

References

- 1. Mechanism of tyrosinase inhibition by this compound and its second-generation derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Using a Cellular System to Directly Assess the Effects of Cosmetic Microemulsion Encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pueraria protein extract inhibits melanogenesis and promotes melanoma cell apoptosis through the regulation of MITF and mitochondrial‑related pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Deoxyarbutin: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyarbutin (4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol), a synthetic analog of arbutin, has garnered significant attention in the pharmaceutical and cosmetic industries for its potent tyrosinase inhibitory activity and subsequent skin-lightening effects. A thorough understanding of its molecular structure is paramount for quality control, formulation development, and mechanistic studies. This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural confirmation and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore in this compound.

Quantitative Data

The UV spectrum of this compound exhibits characteristic absorption bands originating from its benzene (B151609) ring. In a solution of deionized distilled water with 10% propylene (B89431) glycol, the following absorbance maxima (λmax) and minimum have been recorded[1][2].

| Spectroscopic Feature | Wavelength (nm) |

| Absorbance Maximum 1 | 232[1][2] |

| Absorbance Minimum | 248[1][2] |

| Absorbance Maximum 2 | 283[1][2] |

Experimental Protocol

Sample Preparation: this compound is dissolved in a solvent system of 10% propylene glycol in deionized distilled water to achieve the desired concentration (e.g., 0.05 mM and 0.1 mM)[1][2].

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Parameters:

-

Scan Speed: 200 nm/minute

-

Slit Width: 2 nm

-

Cuvette: 1 cm path length quartz cuvette

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Quantitative Data

The IR spectrum of this compound reveals key functional groups, including the hydroxyl and ether linkages.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3320.22 | O-H Stretch | Phenolic Hydroxyl |

| 1102.56 | C-O-C Stretch | Ether Linkage |

Experimental Protocol

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of this compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Parameters:

-

Spectral Range: Typically 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the detailed carbon-hydrogen framework of a molecule.

Quantitative Data: ¹H NMR

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms. The following chemical shifts (δ) are reported in deuterated chloroform (B151607) (CDCl₃) as the solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 6.92 - 6.94 | d | 2H | Aromatic Protons |

| 6.71 - 6.73 | d | 2H | Aromatic Protons |

| 5.28 - 5.29 | t | 1H | O-CH-O (Anomeric Proton) |

| 4.97 | s | 1H | -OH (Phenolic Hydroxyl) |

| 3.93 - 3.97 | m | 2H | O-CH₂ (Tetrahydropyran Ring) |

| 3.59 - 3.61 | m | ||

| 1.99 | s | 1H | Tetrahydropyran Ring Proton |

| 1.84 - 1.87 | q | 2H | Tetrahydropyran Ring Protons |

| 1.62 - 1.66 | m | 3H | Tetrahydropyran Ring Protons |

Experimental Protocol

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Parameters:

-

Solvent: CDCl₃

-

Temperature: Room temperature

-

Number of Scans: Typically 16-64 scans for ¹H NMR.

-

Data Processing: Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol [3].

(Note: Specific quantitative mass spectrometry data for this compound, including the molecular ion peak and major fragmentation patterns, were not available in the searched literature. This section will be updated as data becomes available.)

Expected Fragmentation

Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 194. Key fragmentation pathways would likely involve the cleavage of the glycosidic bond, leading to fragments corresponding to the tetrahydropyranyl moiety and the hydroquinone (B1673460) ring.

Experimental Protocol

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph-mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Parameters (for GC-MS with EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Inlet System: A heated GC inlet to volatilize the sample.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The collective data from UV-Vis, IR, and NMR spectroscopy provides a comprehensive spectroscopic fingerprint for the unequivocal identification and structural confirmation of this compound. This guide serves as a valuable resource for researchers and professionals in ensuring the quality and integrity of this important active pharmaceutical and cosmetic ingredient. Further studies to obtain detailed mass spectrometry fragmentation data will provide even deeper insights into its chemical structure and behavior.

References

In Silico Modeling of Deoxyarbutin and Tyrosinase Interaction: A Technical Guide

Abstract: Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin (B1238610) biosynthesis. Its dysregulation is associated with various hyperpigmentation disorders, making it a prime target for dermatological and cosmetic research. Deoxyarbutin (dA), a synthetic hydroquinone (B1673460) derivative, has emerged as a potent, safe, and reversible tyrosinase inhibitor. Computational, or in silico, modeling plays a pivotal role in elucidating the molecular interactions between tyrosinase and its inhibitors, thereby accelerating the drug discovery and design process. This technical guide provides an in-depth overview of the in silico methodologies used to model the this compound-tyrosinase interaction, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

The Central Role of Tyrosinase in Melanogenesis

Tyrosinase is a key enzyme in the intricate process of melanogenesis, the pathway responsible for producing melanin pigments in the skin, hair, and eyes.[1][2] It catalyzes two sequential and crucial reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Dopaquinone then serves as a precursor for a series of reactions that ultimately lead to the formation of melanin.[4] Due to this gatekeeper role, inhibiting tyrosinase activity is the most direct strategy for controlling melanin production. This compound has been identified as a more effective and less toxic skin-lightening agent compared to its parent compound, arbutin, or the controversial hydroquinone.[5][6][7][8]

Core In Silico Methodologies

Computational modeling provides invaluable insights into the binding affinity, interaction patterns, and stability of inhibitor-enzyme complexes before committing to costly and time-consuming laboratory experiments.[2][9][10] The standard workflow involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the predicted complex.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions.[4]

Objective: To predict the binding energy and interaction patterns of this compound within the active site of mushroom tyrosinase (a common model for human tyrosinase).

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of mushroom tyrosinase (e.g., PDB ID: 2Y9X) from the RCSB Protein Data Bank.[3][11]

-

Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by removing water molecules and co-crystallized ligands.[3][4][12]

-

Add polar hydrogens and assign Kollman charges to the protein structure.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 11745519).[3]

-

Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Define a grid box that encompasses the active site of the tyrosinase, which is characterized by two copper ions.

-

Execute the docking simulation using an algorithm like the Lamarckian Genetic Algorithm in AutoDock.[4]

-

Generate a set number of docking poses (e.g., 10-100) and rank them based on their predicted binding energy (kcal/mol).

-

-

Analysis:

-

Analyze the lowest energy pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with copper ions) between this compound and the amino acid residues in the active site.

-

Experimental Protocol: Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability and dynamics of the protein-ligand complex over time.

Objective: To assess the stability of the this compound-tyrosinase complex predicted by molecular docking.

Methodology:

-

System Setup:

-

Use the lowest energy docked complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic solvent box (e.g., water) and add counter-ions to neutralize the system's charge.

-

-

Equilibration:

-

Perform an initial energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) while restraining the protein-ligand complex.

-

Run a series of equilibration steps under constant volume (NVT) and then constant pressure (NPT) ensembles to allow the solvent to relax around the complex.

-

-

Production Run:

-

Run the simulation for a significant period (e.g., 50-200 ns) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess overall structural stability. A stable RMSD indicates the complex has reached equilibrium.[2]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible regions of the protein.[2]

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or the Surface-Integrated Electrostatics (SIE) method to calculate a more accurate binding free energy.[3][9]

-

Quantitative Analysis of the Interaction

In silico studies provide quantitative metrics that allow for direct comparison between different inhibitors. This compound consistently demonstrates superior binding affinity and inhibitory potency compared to other common agents.

Table 1: Comparative Binding Energies from Molecular Docking Studies

| Compound | Predicted Binding Energy (kcal/mol) | Reference |

| This compound | -5.23 ± 0.29 | [3] |

| Deoxy-α-arbutin | -6.4 | [4] |

| α-Arbutin | -6.8 | [4] |

| β-Arbutin | -6.3 | [4] |

| Vanillic Acid | -6.43 ± 0.37 | [3] |

Note: Lower binding energy values indicate a stronger, more favorable interaction.

Table 2: Comparative Inhibition Constants and Potency

| Compound | IC₅₀ Value | Kᵢ (Inhibition Constant) | Reference |

| This compound | 17.5 ± 0.5 µM | 10-fold lower than HQ; 350-fold lower than Arbutin | [7][13][14] |

| Hydroquinone (HQ) | 73.7 ± 9.1 µM | - | [7][13] |

| Arbutin | >500 µM (human tyrosinase) | - | [13] |

Note: IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates greater potency.

Mechanism of Interaction: An Inhibitor and a Substrate

Interestingly, studies have revealed that this compound acts not only as a competitive inhibitor but also as a substrate for tyrosinase.[5][15] The oxy-form of tyrosinase (oxytyrosinase) can hydroxylate this compound at the ortho position of its phenolic group.[15][16] This newly formed o-diphenol product remains bound within the hydrophobic active site, where it is subsequently oxidized to a quinone before being released.[15][16] This dual role contributes to its potent effect on the melanogenesis cascade.

Experimental Validation Protocol: In Vitro Tyrosinase Inhibition Assay

In silico predictions must be validated through in vitro experiments. The mushroom tyrosinase inhibition assay is a standard method for this purpose.

Objective: To experimentally measure the inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.5-6.8)

-

This compound (test inhibitor)

-

Kojic acid or Arbutin (positive control)

-

96-well microplate

-

Spectrophotometer (microplate reader)

Methodology:

-

Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the phosphate buffer. Create serial dilutions of this compound and the positive control.

-

Reaction Mixture: In each well of the 96-well plate, add:

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[12][17]

-

Reaction Initiation: Add the L-DOPA substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 475-490 nm.[11][17][18] Record the absorbance at regular intervals (e.g., every minute) for 15-25 minutes to monitor the formation of dopachrome, the colored product.

-

Calculation:

-

Determine the rate of reaction (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate without the inhibitor and V_sample is the rate with the inhibitor.

-

Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

The integration of in silico modeling techniques like molecular docking and molecular dynamics simulations provides a powerful, efficient, and cost-effective framework for studying the interaction between this compound and tyrosinase. Computational predictions, which highlight this compound's strong binding affinity and competitive inhibition mechanism, are well-supported by quantitative data from in vitro assays. This synergy of computational and experimental approaches not only confirms this compound's status as a potent tyrosinase inhibitor but also deepens our molecular understanding of its mechanism, paving the way for the rational design of next-generation agents for treating hyperpigmentation.

References

- 1. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]

- 2. Computational assessment of designed chemical compounds as potential tyrosinase inhibitors for treatment of melanogenesis - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 3. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbbb.org [ijbbb.org]

- 5. Mechanism of tyrosinase inhibition by this compound and its second-generation derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative efficacy and safety of this compound, a new tyrosinase-inhibiting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound: a novel reversible tyrosinase inhibitor with effective in vivo skin lightening potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - Structural and kinetic considerations on the catalysis of this compound by tyrosinase - Public Library of Science - Figshare [plos.figshare.com]

- 16. Structural and kinetic considerations on the catalysis of this compound by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tyrosinase inhibition assay [bio-protocol.org]

- 18. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

Deoxyarbutin: A Technical Guide to Physicochemical Properties for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyarbutin (4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol), a synthetic derivative of arbutin (B1665170), has emerged as a promising agent in the fields of cosmetics and dermatology for its potent skin-lightening capabilities.[1] Its mechanism of action lies in the competitive inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1][2] Compared to its parent compound, arbutin, and the controversial hydroquinone, this compound exhibits superior efficacy in reducing hyperpigmentation with an improved safety profile.[1][3] However, its formulation into stable and effective topical products presents challenges due to its inherent physicochemical properties, particularly its thermolability in aqueous environments.[4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental protocols to aid researchers and formulation scientists in the development of robust and efficacious delivery systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active ingredient is fundamental to successful formulation development. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol | [5] |

| INCI Name | Tetrahydropyranyloxy Phenol | [5] |

| CAS Number | 53936-56-4 | [5] |

| Molecular Formula | C₁₁H₁₄O₃ | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 85-90 °C | [5] |

| logP (computed) | 1.8 | [5] |

| Purity | ≥98% | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Reference |

| Water | Insoluble | Room Temperature | [5] |

| Ethanol | Soluble | Room Temperature | [5] |

| Propylene (B89431) Glycol | Soluble (up to 13% w/w) | Room Temperature | [5] |

| Butylene Glycol | Soluble (up to 13% w/w) | Room Temperature | [5] |

| Oil | Soluble | 50-60 °C | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature | [5] |

Table 3: Stability of this compound in Aqueous Solution

| Temperature | Half-life (t½) | Conditions | Reference |

| 4 °C | 186.07 days | Aqueous solution | [4] |

| 25 °C | 22.24 days | Aqueous solution | [4] |

| 45 °C | 7.11 days | Aqueous solution | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Melting Point Determination (as per USP <741>)

Objective: To determine the melting range of this compound.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (closed at one end, approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

-

Thermometer calibrated against USP reference standards

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder the this compound sample using a mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-4 mm. Pack the sample by tapping the tube gently on a hard surface.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a rate of 10°C per minute until the temperature is approximately 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Replicates: Perform the determination in triplicate and report the average melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, propylene glycol, oil)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to separate the undissolved solid from the supernatant.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., mg/mL).

Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.

Materials:

-

This compound powder

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of this compound in either the n-octanol or water phase.

-

Partitioning: Add a known volume of the this compound solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the this compound between the two phases.

-

Phase Separation: Allow the phases to separate completely. If using centrifuge tubes, centrifugation can aid in a cleaner separation.

-

Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and water phases using a validated HPLC method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The logP is the base-10 logarithm of P.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of this compound in a formulation over time and under different temperature conditions.

Apparatus:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Temperature-controlled chambers

Procedure:

-

Sample Preparation: Prepare the this compound formulation and store it in appropriate containers under different temperature conditions (e.g., 4°C, 25°C, 40°C).

-

Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a sample from each storage condition.

-

Extraction (if necessary): If the formulation is an emulsion or cream, perform a suitable extraction procedure to isolate the this compound.

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a mixture of methanol (B129727) and water (e.g., 60:40 v/v).

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Detection Wavelength: Monitor the eluent at the maximum absorbance wavelength of this compound (approximately 280 nm).[5]

-

Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared sample.

-

-

Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial concentration to determine the percentage of degradation.

Visualization of Key Processes

Synthesis of this compound

This compound is synthesized from arbutin by the removal of the hydroxyl groups from the glucose side-chain. This chemical modification is key to its enhanced tyrosinase inhibitory activity.

Caption: A simplified workflow for the synthesis of this compound from Arbutin.

Mechanism of Tyrosinase Inhibition

This compound acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA, a key step in melanogenesis.[2]

Caption: The competitive inhibition of the tyrosinase catalytic cycle by this compound.

Formulation Considerations

The primary challenge in formulating this compound is its instability in aqueous solutions, where it can degrade to hydroquinone, particularly at elevated temperatures.[4] Therefore, formulation strategies should focus on minimizing water activity.

-

Anhydrous Formulations: Oil-based serums, silicone-based gels, and ointments are suitable vehicles for this compound as they provide a non-aqueous environment, significantly improving its stability.[4]

-

Emulsions: While challenging, water-in-oil (W/O) or water-in-silicone (W/Si) emulsions can be employed. The key is to dissolve this compound in the continuous oil or silicone phase.

-

pH Optimization: The pH of the formulation should be carefully controlled. This compound exhibits better stability in a slightly acidic to neutral pH range.

-

Antioxidants: The inclusion of antioxidants, such as tocopherol (Vitamin E), can help to mitigate oxidative degradation.

-

Chelating Agents: Agents like EDTA can be added to chelate metal ions that may catalyze degradation reactions.

-

Temperature Control: Manufacturing processes should avoid high temperatures. This compound should be incorporated during the cool-down phase of production.

Conclusion

This compound stands as a highly effective and safe alternative for skin lightening and the treatment of hyperpigmentation. A thorough understanding of its physicochemical properties is paramount for the development of stable and cosmetically elegant formulations that can deliver its full therapeutic potential. By employing strategies to address its thermolability, such as the use of anhydrous systems and the careful control of formulation parameters, researchers and developers can successfully harness the benefits of this potent tyrosinase inhibitor.

References

- 1. This compound Possesses a Potent Skin-Lightening Capacity with No Discernible Cytotoxicity against Melanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of tyrosinase inhibition by this compound and its second-generation derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the Thermodegradation of this compound in Aqueous Solution by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyarbutin's Effect on Reactive Oxygen Species (ROS) in Melanocytes: A Technical Guide

Authored by: Gemini AI

Abstract

Deoxyarbutin (dA) has emerged as a potent and safer alternative to traditional skin lightening agents like hydroquinone (B1673460) (HQ). Its primary mechanism of action is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3] A significant aspect of its favorable safety profile is its minimal impact on the generation of reactive oxygen species (ROS) in melanocytes, a stark contrast to the oxidative stress induced by hydroquinone.[4][5][6] This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with cellular ROS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Introduction

Hyperpigmentary disorders such as melasma and solar lentigines are characterized by the overproduction and accumulation of melanin. The therapeutic approach to these conditions often involves the inhibition of melanogenesis. Hydroquinone, a widely used agent, achieves this by inhibiting tyrosinase but is also associated with cytotoxicity, which is mediated by the generation of reactive oxygen species.[1][4] This has driven the search for safer alternatives. This compound, a synthetic derivative of arbutin, has demonstrated superior tyrosinase inhibition and a more favorable safety profile.[7][8][9] A key differentiator of this compound is its significantly lower induction of ROS in melanocytes, thereby mitigating the risk of oxidative stress-induced cellular damage.[4][5]

This compound's Primary Mechanism: Tyrosinase Inhibition

This compound functions as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the conversion of L-tyrosine to L-DOPA, a critical step in melanogenesis.[1][2] This direct inhibition of the melanin production pathway leads to a reduction in melanin content in melanocytes.

References

- 1. This compound and Its Derivatives Inhibit Tyrosinase Activity and Melanin Synthesis Without Inducing Reactive Oxygen Species or Apoptosis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. This compound and its derivatives inhibit tyrosinase activity and melanin synthesis without inducing reactive oxygen species or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Possesses a Potent Skin-Lightening Capacity with No Discernible Cytotoxicity against Melanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioquochem.com [bioquochem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Deoxyarbutin In Vitro Skin Permeation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyarbutin (dA), a synthetic derivative of arbutin, is a potent tyrosinase inhibitor investigated for its skin-lightening properties as a safer alternative to hydroquinone.[1][2] Understanding its permeation through the skin is crucial for optimizing topical and transdermal formulations. In vitro skin permeation studies are essential tools for evaluating the performance of this compound formulations and predicting their in vivo efficacy. This document provides detailed application notes and protocols for conducting in vitro skin permeation studies of this compound using Franz diffusion cells.

Data Presentation: In Vitro Permeation of this compound

The following table summarizes quantitative data from a study comparing the in vitro skin penetration of this compound from different formulations through a synthetic membrane (Spangler's membrane) over an 8-hour period.[3]

| Formulation Type | Vehicle | This compound Penetration (%) after 8 hours |

| Gel-Nanostructured Lipid Carriers (gel-NLCs) | N/A | 57.97 ± 6.08 |

| Nanostructured Lipid Carriers (NLCs) | N/A | 47.39 ± 10.59 |

| Nanoemulsion (NE) | N/A | 42.49 ± 13.07 |

| Conventional Cream (CR) | N/A | 27.58 ± 2.59 |

Experimental Protocols

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the steps for assessing the permeation of this compound from a topical formulation through a membrane using a Franz diffusion cell apparatus.[4][5][6]

Materials:

-

Franz diffusion cells

-

Human or animal skin, or a synthetic membrane (e.g., Strat-M®, Spangler's membrane)[7][8]

-

Receptor solution (e.g., phosphate-buffered saline [PBS], potentially with a solubility enhancer for the lipophilic this compound)[4]

-

This compound formulation to be tested

-

Magnetic stirrer and stir bars

-

Water bath with temperature control

-

Syringes and needles for sampling

-

Parafilm

-

HPLC vials

Procedure:

-

Receptor Solution Preparation: Prepare the receptor solution and degas it to remove dissolved air, which can form bubbles and interfere with diffusion.[4]

-

Membrane Preparation:

-

Franz Cell Assembly:

-

Mount the prepared membrane onto the Franz diffusion cell, ensuring the stratum corneum (outermost layer) faces the donor compartment.

-

Secure the membrane between the donor and receptor chambers, ensuring a leak-proof seal.[4]

-

Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[4]

-

Place a magnetic stir bar in the receptor chamber.

-

-

Temperature Equilibration: Place the assembled Franz cells in a water bath set to maintain a skin surface temperature of 32°C.[4] Allow the system to equilibrate.

-

Application of Formulation:

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor solution from the sampling arm.[9]

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[4]

-

Store the collected samples in HPLC vials for analysis.

-

-

Data Analysis:

-

Analyze the concentration of this compound in the collected samples using a validated HPLC method (see Protocol 2).

-

Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount of this compound permeated against time.

-

Determine key permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) from the linear portion of the plot.

-

Protocol for HPLC Analysis of this compound

This protocol provides a method for the quantitative analysis of this compound in receptor solution samples obtained from in vitro skin permeation studies.[10][11][12]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Chromatographic Conditions:

-

Injection Volume: 20 µL[10]

-

Column Temperature: Ambient

Procedure:

-

Preparation of Standard Solutions:

-